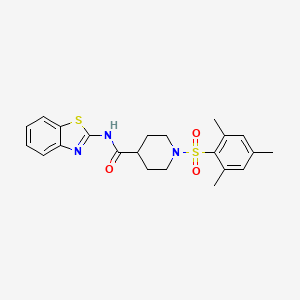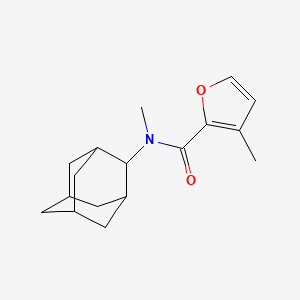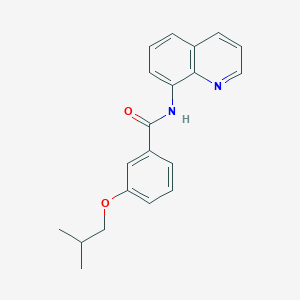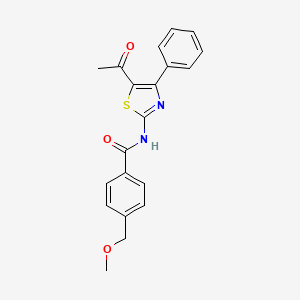![molecular formula C17H18ClN3O4S B7537471 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of sulfonylureas and has been shown to have promising effects on various biological processes.
Mécanisme D'action
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide is believed to exert its neuroprotective effects by modulating the activity of various signaling pathways in the brain. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in the regulation of neuronal survival and growth. Additionally, 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cellular processes such as proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide is its potential therapeutic applications in the treatment of neurodegenerative disorders. Additionally, it has been shown to have a favorable safety profile in animal studies. However, one limitation of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide is its relatively low potency compared to other compounds in its class.
Orientations Futures
There are several potential future directions for research on 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully elucidate the mechanisms underlying its neuroprotective effects. Finally, there is potential for the development of more potent analogs of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide with improved therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide involves several steps, including the reaction of 3-chlorobenzenesulfonyl chloride with N-methyl-3-aminobenzamide to form 3-[3-(N-methyl-3-aminobenzamido)phenyl]sulfonyl chloride. This intermediate is then reacted with 3-aminopropionic acid to form 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide.
Applications De Recherche Scientifique
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-19-17(23)12-4-2-6-14(10-12)21-16(22)8-9-20-26(24,25)15-7-3-5-13(18)11-15/h2-7,10-11,20H,8-9H2,1H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKIHFUWYJSNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)
![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)

![2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7537422.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)

![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)



